molecular formula C15H20N2O5 B562601 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid N-Hydroxysuccinimide Ester CAS No. 1076198-74-7

1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid N-Hydroxysuccinimide Ester

Cat. No.: B562601
CAS No.: 1076198-74-7
M. Wt: 308.334
InChI Key: NWRHMOJKYFPIQY-UHFFFAOYSA-N
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Description

“1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid N-Hydroxysuccinimide Ester” is a chemical compound with the molecular formula C15H20N2O5 and a molecular weight of 308.33 . It is also known as "1-Acetyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxylic Acid 2,5-Dioxo-1-pyrrolidinyl Ester" .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C15H20N2O5 . Detailed structural information, including bond lengths and angles, would require more specialized resources such as crystallographic data or computational chemistry studies.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C15H20N2O5) and molecular weight (308.33) . Other properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Chemical Synthesis and Reactions

N-Hydroxysuccinimide esters, including structures similar to "1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid N-Hydroxysuccinimide Ester," are crucial in the synthesis of complex organic compounds. They react with active methylene compounds under basic conditions to produce 3-substituted N-alkoxycarbonyl tetramic acids. This reaction is significant in the creation of optically active tetramic acids when starting from L-amino acids, highlighting their importance in synthesizing stereochemically complex molecules (Detsi, Markopoulos, & Igglessi-Markopoulou, 1996).

Bioconjugation and Material Science

N-Hydroxysuccinimide esters play a vital role in bioconjugation chemistry and the functionalization of materials and polymers. They are widely utilized for coupling reactions with carboxylic acids and N-hydroxysuccinimide in the presence of a coupling agent. Recent advances have introduced efficient strategies for preparing these active esters, underpinning their versatility in peptide synthesis, bioconjugate chemistry, and the development of functionalized materials (Barré, Ţînţaş, Levacher, Papamicaël, & Gembus, 2016).

Intracellular Radical Detection

In the field of biological chemistry, derivatives of "this compound" have been employed for the intracellular detection of hydroxyl radicals through spin trapping/electron paramagnetic resonance (EPR) spectroscopy. This innovative approach involves converting carboxyl-bearing spin probes into esterase-hydrolyzable labile esters, facilitating the intracellular localization and accumulation of spin probes. Such strategies are pivotal for studying free radicals in biology, demonstrating the compound's utility in advancing biochemical research (Kao & Rosen, 2004).

Selective Acylation in Peptide and Protein Chemistry

N-Hydroxysuccinimide esters are instrumental in the selective acylation of primary amines in peptides and proteins. This specificity is critical for modifying biomolecules without affecting other functional groups, thereby enabling precise control over bioconjugation reactions. The development of methods to selectively remove ester-linked acyl groups post-acylation further enhances the applicability of NHS esters in proteomics and other fields requiring the modification of biomolecules with high selectivity and efficiency (Abello, Kerstjens, Postma, & Bischoff, 2007).

Mechanism of Action

Target of Action

The primary targets of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid N-Hydroxysuccinimide Ester are proteins, specifically the lysine residues . The compound is a protein crosslinker and can react with biomolecules containing these residues .

Mode of Action

The compound interacts with its targets through a process known as protein crosslinking. It reacts with the lysine residues of proteins, modifying them . This modification can lead to changes in the protein’s structure and function.

Result of Action

The result of the compound’s action is the modification of proteins, specifically the crosslinking of lysine residues . This can lead to changes in the structure and function of the proteins, potentially affecting various cellular processes.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 1-acetyl-2,2,5,5-tetramethylpyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-9(18)17-14(2,3)8-10(15(17,4)5)13(21)22-16-11(19)6-7-12(16)20/h8H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRHMOJKYFPIQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(C=C(C1(C)C)C(=O)ON2C(=O)CCC2=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661773
Record name 1-[(1-Acetyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbonyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076198-74-7
Record name 2,5-Dioxo-1-pyrrolidinyl 1-acetyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076198-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(1-Acetyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbonyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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